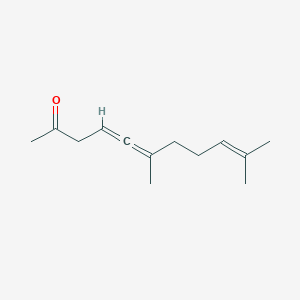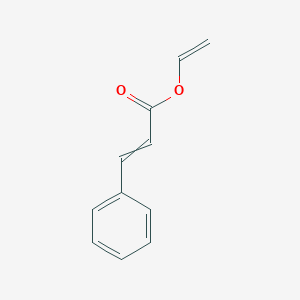
4,4'-Dimethoxystilbene
Vue d'ensemble
Description
4,4’-Dimethoxystilbene is a chemical compound with the formula C16H16O2 and a molecular weight of 240.2970 . It is also known by other names such as Benzene, 1,1’- (1,2-ethenediyl)bis*4-methoxy-, (E)-; Stilbene, 4,4’-dimethoxy-, (E)-; (E)-4,4’-Dimethoxystilbene; trans-4,4’-Dimethoxystilbene; (E)-1,2-bis (4-Methoxyphenyl)ethene .
Synthesis Analysis
The synthesis of 4,4’-Dimethoxystilbene has been reported in the literature. For instance, it has been shown that unspecific peroxygenases (UPOs) from basidiomycetes such as Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula can catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene, a resveratrol analogue .Molecular Structure Analysis
The molecular structure of 4,4’-Dimethoxystilbene consists of a 1,2-ethenediyl group (a double bond) connecting two 4-methoxyphenyl groups . The IUPAC Standard InChI is InChI=1S/C16H16O2/c1-17-15-9-5-13 (6-10-15)3-4-14-7-11-16 (18-2)12-8-14/h3-12H,1-2H3/b4-3+ .Chemical Reactions Analysis
One of the known reactions of 4,4’-Dimethoxystilbene is its one-electron anodic oxidation, which results in the formation of a dimer . It also undergoes cis/trans-isomerization when bound in a charge-transfer complex .Physical And Chemical Properties Analysis
4,4’-Dimethoxystilbene is a white glistening flake . Its molecular formula is C16H16O2 and it has a molecular weight of 240.30 .Applications De Recherche Scientifique
Photoisomerization in Liquid Solutions
4,4’-Dimethoxystilbene: has been studied for its photoisomerization properties in liquid solutions . This process is significant in understanding the interaction between light and molecules, which is crucial for developing photoactive materials.
Oxidation and Charge-Transfer Complexes
In the early stages of oxidation, 4,4’-Dimethoxystilbene forms dimers through one-electron anodic oxidation and undergoes cis/trans-isomerization when bound in a charge-transfer complex . This property is valuable in the study of organic electronic materials.
Medical Applications
4,4’-Dimethoxystilbene is used in neurology research chemicals and analytical standards, indicating its potential application in medical research, particularly in the study of stress and anxiety . It also shows promise in antiparasitic molecule sources, with activities against diseases like Leishmaniasis and Trypanosomiasis .
Material Science
The compound’s molecular structure and properties are documented in material science databases, suggesting its use in material characterization and synthesis .
Analytical Chemistry
4,4’-Dimethoxystilbene serves as a reference material in analytical chemistry, aiding in the accurate and reliable data analysis of neurology-related substances .
Organic Synthesis
This compound is an intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other pharmaceuticals, showcasing its role in organic synthesis .
Pharmaceutical Research
In pharmaceutical research, 4,4’-Dimethoxystilbene is explored for its potential in creating new medications, particularly due to its structural similarity to resveratrol, a compound known for its health benefits .
Biotechnology
Biotechnological applications include the production of O-methylated phenylpropanoids, where 4,4’-Dimethoxystilbene derivatives have shown enhanced biological activities . This is crucial for developing pharmaceuticals and nutraceuticals.
Safety and Hazards
4,4’-Dimethoxystilbene is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects . It is advised to wear protective clothing and eye protection when handling this chemical . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
Mécanisme D'action
Target of Action
It is known that stilbene derivatives, such as 4,4’-dimethoxystilbene, often interact with various cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Stilbenes, in general, are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, or alteration of signaling pathways .
Biochemical Pathways
It is known that stilbenes can influence a variety of biochemical pathways, often related to cell growth, apoptosis, and inflammation .
Pharmacokinetics
A study on a similar compound, 3,4,5,40-tetramethoxystilbene (dmu 212), showed that it had more extensive distribution and faster clearance compared to resveratrol . The oral bioavailability of DMU 212 was found to be poor . These findings may provide some insight into the pharmacokinetics of 4,4’-Dimethoxystilbene, but direct studies on this compound are needed for accurate information.
Result of Action
Stilbenes are generally known to have anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as temperature, light, and the presence of other compounds can often influence the stability and activity of chemical compounds .
Propriétés
IUPAC Name |
1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFCZIEFIQKRV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337089 | |
| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxystilbene | |
CAS RN |
15638-14-9, 4705-34-4 | |
| Record name | Photoanethole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bianisal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,p'-dimethoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOTOANETHOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)









